3-Iodo-2,5,6-trimethoxyisonicotinonitrile
Overview
Description
3-Iodo-2,5,6-trimethoxyisonicotinonitrile (ITMN) is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ITMN is a derivative of isonicotinonitrile, which is a versatile compound used in the synthesis of many organic molecules.
Scientific Research Applications
Matrix Isolation and Spectroscopic Characterization
One application of related compounds involves the matrix isolation and spectroscopic characterization of trifluoropyridyl azides, which upon irradiation form various photoproducts, including nitrene radicals and ketenimines. This research provides insights into the photochemistry of azides and the potential for generating reactive intermediates for synthetic applications (Grote, Finke, Neuhaus, & Sander, 2012).
Continuous Flow Iodination
Another study focuses on the selective iodination of benzonitriles under continuous flow conditions, highlighting the efficiency of using different bases to achieve regioselective iodination. This method offers a scalable and reliable approach to synthesizing iodinated organic compounds, which are valuable intermediates in organic synthesis (Dunn et al., 2018).
Pyridines Substituted with Five Different Elements
Research on pyridines substituted with various elements, including iodine, demonstrates the versatility of these compounds in organic synthesis. Through regioselective functionalization, researchers can introduce diverse functional groups, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Kieseritzky & Lindström, 2010).
Photocatalytic Properties of Iodoargentates
A study on the synthesis and characterization of layered iodoargentates reveals their efficient photocatalytic properties under visible light. These materials, with their tunable band gaps, show promise for applications in environmental remediation and the development of sustainable photocatalytic processes (Lei et al., 2015).
properties
IUPAC Name |
3-iodo-2,5,6-trimethoxypyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O3/c1-13-7-5(4-11)6(10)8(14-2)12-9(7)15-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDGTVLUGSWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239649 | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2,5,6-trimethoxyisonicotinonitrile | |
CAS RN |
1414864-11-1 | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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